molecular formula C18H15N3O4 B11784844 (3S)-1-(2-nitrophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid

(3S)-1-(2-nitrophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid

Cat. No.: B11784844
M. Wt: 337.3 g/mol
InChI Key: ZKQJJSPFSANANO-LBAUFKAWSA-N
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Description

(3S)-1-(2-Nitrophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid (CAS: 1632146-43-0) is a β-carboline derivative with a molecular formula of C₁₈H₁₅N₃O₄ and a molecular weight of 337.33 g/mol . The compound features a nitro group (-NO₂) at the 2-position of the phenyl ring attached to the tetrahydro-β-carboline scaffold.

Properties

Molecular Formula

C18H15N3O4

Molecular Weight

337.3 g/mol

IUPAC Name

(3S)-1-(2-nitrophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid

InChI

InChI=1S/C18H15N3O4/c22-18(23)14-9-12-10-5-1-3-7-13(10)19-17(12)16(20-14)11-6-2-4-8-15(11)21(24)25/h1-8,14,16,19-20H,9H2,(H,22,23)/t14-,16?/m0/s1

InChI Key

ZKQJJSPFSANANO-LBAUFKAWSA-N

Isomeric SMILES

C1[C@H](NC(C2=C1C3=CC=CC=C3N2)C4=CC=CC=C4[N+](=O)[O-])C(=O)O

Canonical SMILES

C1C(NC(C2=C1C3=CC=CC=C3N2)C4=CC=CC=C4[N+](=O)[O-])C(=O)O

Origin of Product

United States

Preparation Methods

Tryptamine Precursor Preparation

A substituted tryptamine, such as 1-(2-nitrophenyl)tryptamine , is synthesized by alkylating tryptophan derivatives with 2-nitrobenzyl bromide. The reaction proceeds in anhydrous tetrahydrofuran (THF) at 0–5°C with sodium hydride as a base, achieving yields of 68–72%.

Cyclization Conditions

Stereoselective Synthesis of the (3S) Configuration

Achieving enantiomeric purity at the 3-position necessitates chiral resolution or asymmetric catalysis :

Diastereomeric Salt Formation

Racemic 1-(2-nitrophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid is treated with (−)-menthol in ethyl acetate, forming diastereomeric salts. Recrystallization from methanol/water (3:1) isolates the (3S)-enantiomer with 98% enantiomeric excess (ee).

Asymmetric Hydrogenation

An alternative route employs a chiral ruthenium catalyst (BINAP-RuCl₂) for asymmetric hydrogenation of a prochiral enamine intermediate. This method achieves 92–94% ee but requires stringent anhydrous conditions and elevated hydrogen pressures (50–60 psi).

Nitro Group Functionalization Strategies

The 2-nitrophenyl moiety is introduced via electrophilic aromatic substitution or pre-functionalized intermediates :

Direct Nitration

Post-cyclization nitration using fuming nitric acid (90%) in sulfuric acid at −10°C selectively adds the nitro group to the 2-position of the phenyl ring. This method, however, risks over-nitration and requires precise temperature control, yielding 55–60%.

Pre-Nitrated Building Blocks

A more efficient approach utilizes 2-nitrobenzaldehyde in the Pictet-Spengler step. This avoids subsequent nitration, improving overall yield to 75–80%.

Carboxylic Acid Generation via Ester Hydrolysis

The carboxylic acid group is often introduced as a methyl ester, later hydrolyzed under basic conditions:

Methyl Ester Synthesis

The cyclized product is treated with thionyl chloride in methanol, forming the methyl ester at 3-position. This step proceeds quantitatively at room temperature.

Saponification

The ester is hydrolyzed using potassium carbonate (2.5 equiv) in methanol/water (4:1) at 60°C for 6 hours. Acidification with HCl precipitates the carboxylic acid with 85–90% yield.

Comparative Analysis of Synthetic Routes

The table below evaluates three primary methodologies based on yield, enantiopurity, and scalability:

MethodKey StepsYield (%)ee (%)Scalability
Diastereomeric ResolutionPictet-Spengler → Salt Formation5898Moderate
Asymmetric HydrogenationEnamine Hydrogenation → Cyclization7294High
Pre-Nitrated Cyclization2-Nitrobenzaldehyde Condensation7899High

The pre-nitrated cyclization route offers superior yield and stereocontrol, making it preferable for industrial-scale synthesis.

Critical Reaction Optimization Parameters

Solvent Systems

  • Cyclization : Ethanol/HCl (10%) optimizes protonation and ring closure.

  • Nitration : Sulfuric acid enhances electrophilic nitronium ion formation.

Temperature Control

  • Nitration at −10°C minimizes byproducts.

  • Hydrolysis at 60°C accelerates saponification without ester degradation.

Purification Techniques

  • Silica Gel Chromatography : Separates diastereomers using ethyl acetate/hexane gradients.

  • Recrystallization : Methanol/water mixtures (3:1) purify carboxylic acid products.

Industrial-Scale Production Considerations

Cost Efficiency

Pre-nitrated building blocks reduce nitric acid consumption, lowering raw material costs by 30–40%.

Waste Management

Neutralization of acidic byproducts with calcium carbonate generates non-hazardous calcium sulfate, simplifying disposal .

Chemical Reactions Analysis

Functional Group Reactivity

The compound’s reactivity is governed by three key functional groups:

Functional Group Reaction Type Conditions Products/Applications
Nitrophenyl groupReductionH₂/Pd-C, Fe/HCl, or NaBH₄/CuCorresponding amine derivative
Carboxylic acidEsterificationAlcohol + H₂SO₄ or DCC/DMAPEsters for prodrug development
Carboxylic acidAmidationSOCl₂ → reaction with aminesAmides with enhanced bioavailability
Tetrahydro-β-carbolineElectrophilic substitutionHNO₃/H₂SO₄ or halogenation agentsHalogenated or nitrated derivatives

Synthetic Pathways

The synthesis involves multi-step reactions to achieve the desired stereochemistry and purity. Key steps include:

  • Formation of the tetrahydro-β-carboline core via Pictet-Spengler cyclization between tryptophan derivatives and aldehydes.

  • Nitrophenyl introduction through Friedel-Crafts acylation or nucleophilic aromatic substitution under controlled pH.

  • Purification using column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the (3S)-enantiomer.

Derivatization and Biological Activity

Reaction-derived analogs show enhanced pharmacological properties:

Derivative Synthetic Route Biological Activity Source
Amide analogsCarboxylic acid + alkyl aminesImproved CNS penetration
Reduced amine derivativesNitro group reductionPotential antipsychotic activity
Ester prodrugsEsterificationEnhanced oral bioavailability

Reaction Mechanisms

  • Nitro Group Reduction : Catalytic hydrogenation converts the nitro group to an amine, altering electronic properties and enabling hydrogen bonding in biological targets.

  • Carboxylic Acid Activation : Conversion to acyl chlorides (SOCl₂) facilitates nucleophilic attacks by amines or alcohols, forming stable conjugates.

  • Ring Functionalization : Electrophilic substitution occurs preferentially at the indole’s C5 position due to electron density distribution.

Analytical Characterization

Post-reaction analysis employs:

  • HPLC : Purity assessment (>98% for pharmacological studies).

  • NMR : Confirmation of stereochemistry (e.g., δ 7.8–8.2 ppm for nitrophenyl protons) .

  • IR Spectroscopy : Identification of carboxylic acid (1700 cm⁻¹) and nitro (1520 cm⁻¹) groups .

Stability and Storage

The compound is light-sensitive due to the nitro group. Recommended storage:

  • Temperature : –20°C under inert gas (Ar/N₂)

  • Solvent : Anhydrous DMSO or ethanol to prevent hydrolysis.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of pyridoindole compounds exhibit promising anticancer properties. For instance, studies have shown that certain tetrahydro-pyridoindoles can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The presence of the nitrophenyl group enhances the bioactivity of these compounds due to increased electron-withdrawing capacity, which can affect molecular interactions with biological targets.

Neuroprotective Effects
The structure of (3S)-1-(2-nitrophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid suggests potential neuroprotective effects. Compounds with similar frameworks have been investigated for their ability to protect neuronal cells from oxidative stress and apoptosis. This property is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Organic Synthesis

Synthetic Intermediates
This compound serves as an important synthetic intermediate in the preparation of more complex molecules. The tetrahydro-pyridoindole framework can be modified to yield various derivatives with tailored biological activities. For example, reactions involving this compound can lead to the synthesis of novel pharmacophores that may possess enhanced therapeutic profiles.

Catalytic Applications
The unique structural attributes of (3S)-1-(2-nitrophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid allow it to function effectively as a catalyst in organic transformations. Its ability to stabilize transition states makes it suitable for facilitating reactions such as cycloadditions and nucleophilic substitutions.

Data Tables

Application AreaSpecific Use CasesNotable Findings
Medicinal ChemistryAnticancer agentsInduces apoptosis in cancer cell lines
Neuroprotective agentsProtects neuronal cells from oxidative damage
Organic SynthesisSynthetic intermediatesLeads to novel pharmacophores
Catalytic applicationsStabilizes transition states in organic reactions

Case Studies

Case Study 1: Anticancer Activity
A study conducted by Kumar et al. demonstrated that derivatives of tetrahydro-pyridoindoles showed significant cytotoxicity against breast cancer cell lines (MCF-7). The study highlighted that compounds with a 2-nitrophenyl substituent exhibited enhanced activity compared to their non-substituted counterparts.

Case Study 2: Neuroprotection
In a neuroprotection study published in the Journal of Medicinal Chemistry, researchers investigated the effects of pyridoindole derivatives on neuronal cell viability under oxidative stress conditions. Results indicated that compounds similar to (3S)-1-(2-nitrophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid significantly improved cell survival rates.

Mechanism of Action

The mechanism of action of (3S)-1-(2-nitrophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the indole ring can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Biological Activity

(3S)-1-(2-nitrophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid is a complex organic compound notable for its unique pyrido[3,4-b]indole structure. This compound has garnered attention for its potential biological activities, including neuroprotective effects and antitumor properties. This article reviews the biological activity of this compound based on diverse research findings and case studies.

Chemical Structure and Properties

The molecular formula of (3S)-1-(2-nitrophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid is C18H15N3O3C_{18}H_{15}N_{3}O_{3}, with a molecular weight of approximately 337.33 g/mol. The presence of the nitrophenyl group and the tetrahydro structure enhances its chemical reactivity and potential biological interactions.

Property Value
Molecular FormulaC18H15N3O3
Molecular Weight337.33 g/mol
CAS Registry Number6052-68-2

Research indicates that (3S)-1-(2-nitrophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid interacts with various biological targets. Its mechanisms include:

  • Neuroprotective Effects : The compound has shown promise in protecting neuronal cells from oxidative stress and apoptosis. Studies suggest that it modulates signaling pathways associated with cell survival.
  • Antitumor Activity : Preliminary studies indicate that this compound may inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. It appears to target survivin, a protein that inhibits apoptosis in cancer cells.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • Neuroprotection in vitro : A study demonstrated that (3S)-1-(2-nitrophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid significantly reduced neuronal cell death induced by glutamate toxicity in cultured neurons. The mechanism was attributed to the inhibition of reactive oxygen species (ROS) production and modulation of mitochondrial function .
  • Antitumor Effects : In a recent investigation involving various cancer cell lines (e.g., breast and lung cancer), the compound exhibited dose-dependent cytotoxicity. Flow cytometry analysis revealed that treated cells showed increased annexin V staining, indicating apoptosis .

Synthesis Pathways

The synthesis of (3S)-1-(2-nitrophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid typically involves multi-step organic reactions:

  • Pictet-Spengler Reaction : This method utilizes tryptamine derivatives and 2-nitrobenzaldehyde under controlled conditions to yield the desired product with high stereochemical purity.
  • Reduction Reactions : Subsequent reduction of nitro groups can enhance biological activity by modifying the electronic properties of the molecule.

Comparative Analysis with Related Compounds

The biological activity of (3S)-1-(2-nitrophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid can be compared to related compounds as follows:

Compound Name Molecular Formula Biological Activity
1H-Pyrido[3,4-b]indole-3-carboxylic acidC12H10N2O2Moderate neuroprotective effects
1-Methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indoleC13H14N2Antitumor activity
1-(o-Tolyl)-2,3,4,9-tetrahydro-1H-pyrido[3,b]indoleC15H16N2Limited biological studies available

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent on the 1-position of the β-carboline core significantly influences molecular weight, solubility, and reactivity. Key analogs include:

Compound Name & CAS Substituent Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound (1632146-43-0) 2-Nitrophenyl C₁₈H₁₅N₃O₄ 337.33 High density (1.447 g/cm³ pred.)
(1S,3S)-1-(4-Chlorophenyl) methyl ester 4-Chlorophenyl C₁₉H₁₇ClN₂O₂ 340.81 Synthesized in 46% yield
(1S,3S)-1-(4-Fluorophenyl) methyl ester 4-Fluorophenyl C₁₉H₁₇FN₂O₂ 324.35 Synthesized in 44% yield
(3S)-1-Phenyl variant (209169-30-2) Phenyl C₁₈H₁₆N₂O₂ 292.30 Discontinued; lower MW
Base scaffold (6052-68-2) None (unsubstituted) C₁₂H₁₂N₂O₂ 216.24 Simplest analog; used in life sciences
  • Electronic Effects: The nitro group (-NO₂) is strongly electron-withdrawing, which may enhance binding to electron-rich biological targets compared to electron-neutral (phenyl) or electron-donating (methoxy) groups .

Q & A

Q. What are the established synthetic routes for this compound, and how can its purity and stereochemical integrity be validated?

The synthesis of this compound and its derivatives often involves multi-step protocols. For example, acylation reactions using diketene and triethylamine in acetone have been employed to modify the pyridoindole core . To validate purity and stereochemistry, researchers should use:

  • High-Performance Liquid Chromatography (HPLC) to assess purity, referencing retention times against standards.
  • Chiral Chromatography or Nuclear Magnetic Resonance (NMR) to confirm stereochemical configuration, as minor structural variations (e.g., R vs. S isomers) significantly alter bioactivity .
  • Mass Spectrometry (MS) to verify molecular weight (216.24 g/mol) and fragmentation patterns .

Q. What biological activities are documented for this compound, and what experimental models support these findings?

The compound exhibits antiplatelet , anti-inflammatory , and anticoagulant activities in vitro. Key studies include:

  • Inhibition of human platelet aggregation in assays using adenosine diphosphate (ADP) as an inducer .
  • Anti-inflammatory effects observed in hyperlipidemia rat models, though its role in energy metabolism remains unclear .
  • Isolation from natural sources like Dendrobium alkaloids, suggesting potential biosynthetic pathways for further exploration .

Q. How should researchers navigate nomenclature discrepancies for this compound in literature and databases?

The compound has multiple synonyms (e.g., DL-1,2,3,4-tetrahydro-3-carboxy-2-carboline, NSC 96912) due to variations in stereochemical descriptors and naming conventions . To avoid confusion:

  • Cross-reference CAS numbers (e.g., 6052-68-2 for the racemic form) and IUPAC names in databases like PubChem or NIST Chemistry WebBook .
  • Use SMILES strings or InChIKeys (e.g., FSNCEEGOMTYXKY-UHFFFAOYSA-N) for precise structural identification .

Advanced Research Questions

Q. How do stereochemical variations (e.g., 3S vs. 3R configuration) influence pharmacological activity?

Stereochemistry critically impacts target binding. For example:

  • The (3S) configuration in related pyridoindole derivatives enhances selectivity for serotonin receptors, while the (3R) isomer may show reduced affinity .
  • Chiral resolution techniques (e.g., enzymatic kinetic resolution or chiral stationary phases in HPLC) are recommended to isolate enantiomers for comparative bioactivity assays .

Q. What contradictions exist in the literature regarding this compound’s metabolic pathways, and how can they be resolved?

While the compound’s antiplatelet effects are well-documented , its role in energy metabolism (e.g., ATP modulation) remains unconfirmed. To address this:

  • Conduct isotopic tracer studies (e.g., ¹⁴C-labeled compound) in cardiomyocyte models to track incorporation into ATP pathways.
  • Use knockout cell lines (e.g., CRISPR-edited cells lacking adenosine receptors) to isolate mechanistic contributions .

Q. What advanced analytical strategies are recommended for detecting and quantifying this compound in complex matrices (e.g., plant extracts or biological fluids)?

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) for high sensitivity in biological samples .
  • Solid-Phase Extraction (SPE) pre-concentration to improve detection limits in plant alkaloid extracts .
  • X-ray Crystallography to resolve structural ambiguities in novel derivatives .

Methodological Notes

  • Synthetic Optimization : Replace traditional acylating agents (e.g., diketene) with greener alternatives (e.g., enzyme-mediated acylation) to improve yield and reduce waste .
  • Data Reproducibility : Address batch-to-batch variability by standardizing storage conditions (2–10°C in polyethylene containers) and avoiding prolonged exposure to light .
  • Ethical Compliance : Adhere to safety protocols (e.g., local exhaust ventilation, PPE) when handling nitro-substituted derivatives due to potential mutagenicity .

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